molecular formula C8H7N3OS B1421380 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile CAS No. 1111637-81-0

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

Cat. No. B1421380
Key on ui cas rn: 1111637-81-0
M. Wt: 193.23 g/mol
InChI Key: PGBRYXOTQFSZMM-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

A suspension of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile (5) (100 g, 0.52 mol), NH2NH2—H2O (85%, 31.2 g, 0.62 mol) and conc. HCl (60 mL) in ethanol (1 L) was stirred at reflux for 5 h. After cooled to room temperature, the mixture was concentrated in vacuum, and the residue was washed with ether (200 mL×3) and suspended in H2O (200 mL). The mixture was basified with saturated aq. Na2CO3 to pH 9 and the precipitate was collected. The solid was washed with H2O (100 mL×3) and ether (200 mL×3), then dried in vacuum to give 4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine (6) (56.8 g, 51.8%) as a yellow solid. 1H NMR (400 MHz, CD3CN): δ 8.295 (d, 1H), 7.826 (s, 1H), 7.101 (d, 2H), 5.800 (d, 1H), 2.586 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([CH:9]([CH:12]=O)[C:10]#[N:11])[CH:6]=[CH:5][N:4]=1.[NH2:14][NH2:15].O.Cl>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([C:9]2[CH:12]=[N:14][NH:15][C:10]=2[NH2:11])[CH:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)C(C#N)C=O
Name
Quantity
31.2 g
Type
reactant
Smiles
NN.O
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuum
WASH
Type
WASH
Details
the residue was washed with ether (200 mL×3)
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
The solid was washed with H2O (100 mL×3) and ether (200 mL×3)
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C=1C=NNC1N
Measurements
Type Value Analysis
AMOUNT: MASS 56.8 g
YIELD: PERCENTYIELD 51.8%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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